![molecular formula C13H17F3N4O B2470336 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034467-35-9](/img/structure/B2470336.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is a compound of interest in various fields of chemistry, biology, and pharmacology It features a triazolopyridine ring fused with a cyclobutanecarboxamide, distinguished by the presence of a trifluoromethyl group
Méthodes De Préparation
The synthetic routes for N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide involve several key steps, typically starting with the construction of the triazolopyridine core.
Step 1 Synthesis of Triazolopyridine Core: The process often begins with the condensation of appropriate starting materials to form the triazolopyridine core. This involves cyclization reactions, usually under specific temperature and solvent conditions.
Step 2 Introduction of Trifluoromethyl Group: The trifluoromethyl group is then introduced via nucleophilic or electrophilic substitution reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonates.
Step 3 Formation of Cyclobutanecarboxamide: Finally, the cyclobutanecarboxamide moiety is introduced through amide formation reactions, using reagents such as cyclobutanecarboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely optimize these synthetic steps to maximize yield and minimize costs. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like chromatography or crystallization to ensure product purity.
Analyse Des Réactions Chimiques
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide can undergo various types of chemical reactions. These include:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced to yield different reduced forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The trifluoromethyl group allows for unique substitution reactions, often under the influence of catalysts or under specific pH conditions.
Applications De Recherche Scientifique
The applications of N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide are diverse and span multiple fields:
Chemistry: : Used as a building block for synthesizing other complex molecules, especially those with potential pharmaceutical applications.
Biology: : Investigated for its interactions with biological targets and its potential role in modulating biochemical pathways.
Medicine: : Explored for its potential use in drug development, particularly for conditions that benefit from the properties conferred by the trifluoromethyl group.
Industry: : Utilized in the development of new materials and compounds with unique chemical properties.
Mécanisme D'action
The mechanism by which N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide exerts its effects is linked to its ability to interact with specific molecular targets. The triazolopyridine core can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. This combination allows it to effectively modulate certain biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolopyridine derivatives and cyclobutanecarboxamides. What sets N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide apart is the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Other similar compounds might lack this group or feature different substituents, resulting in varied properties and applications. Some of these include:
Triazolopyridine derivatives without the trifluoromethyl group
Cyclobutanecarboxamides with different substituents
This unique combination of structural elements makes it a compound of interest for continued research and development.
Propriétés
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-10-18-19-11(20(10)7-9)6-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPTSXLCBYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)

![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)
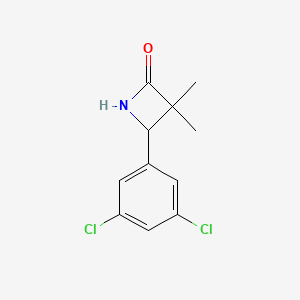
![N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2470262.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
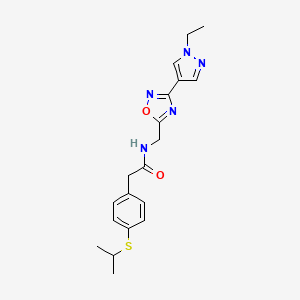
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
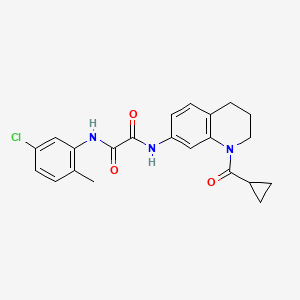
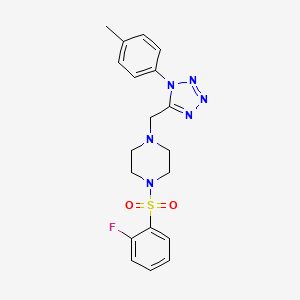
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)
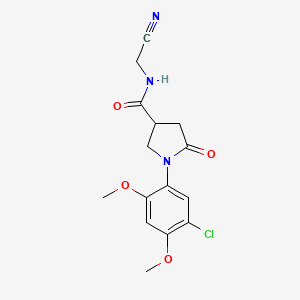
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2470273.png)
